
KadsuracoccinicacidB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KadsuracoccinicacidB can be isolated from the rhizome of Kadsura coccinea using an 80% acetone extract . The extract is then fractionated using ethyl acetate (EtOAc) to isolate the compound . The structures of kadsuracoccinic acids, including this compound, are elucidated by analysis of their 2D-NMR spectroscopic data .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and isolation from natural sources, specifically the Kadsura coccinea plant .
Analyse Chemischer Reaktionen
Types of Reactions
KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
KadsuracoccinicacidB has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of KadsuracoccinicacidB involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating specific enzymes and receptors involved in inflammatory and immune responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
KadsuracoccinicacidB is compared with other similar triterpenoid compounds, such as kadsuric acid and micranoic acid A . These compounds share structural similarities but differ in their specific biological activities and pharmacological properties . This compound is unique due to its specific structure and the presence of a 17(20)-ene functional group .
List of Similar Compounds
- Kadsuric acid
- Micranoic acid A
- Anwuweizonic acid
- Neokadsuranic acid B
Eigenschaften
Molekularformel |
C30H48O2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
NUJQBRDVEPPTHP-YZSMEZCWSA-N |
Isomerische SMILES |
CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
Kanonische SMILES |
CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


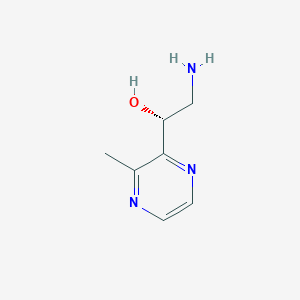
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)

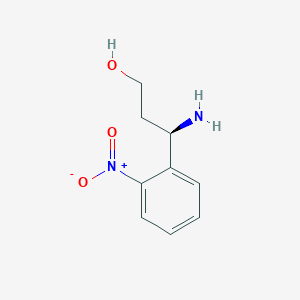

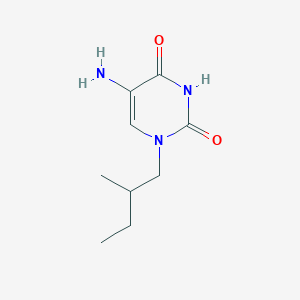
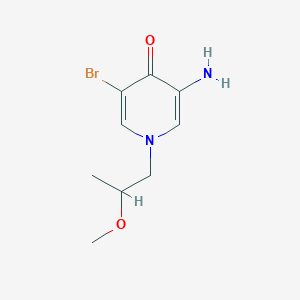

![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)

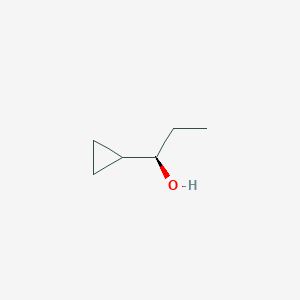
![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
